Trichloromethyl chloroformate

Catalog No.
S562434
CAS No.
503-38-8
M.F
ClCOOCCl3
C2Cl4O2
M. Wt
197.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloromethyl chloroformate

CAS Number

503-38-8

Product Name

Trichloromethyl chloroformate

IUPAC Name

trichloromethyl carbonochloridate

Molecular Formula

ClCOOCCl3
C2Cl4O2

Molecular Weight

197.8 g/mol

InChI

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6

InChI Key

HCUYBXPSSCRKRF-UHFFFAOYSA-N

SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl

solubility

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER
SOL IN BENZENE, ALCOHOL, AND ETHER
Solubility in water: reaction

Synonyms

Carbonochloridic Acid Trichloromethyl Ester; Chloroformic Acid Trichloromethyl Ester; Trichloromethanol Chloroformate; Diphosgen; Diphosgene; Trichloromethyl Chlorocarbonate

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl

The exact mass of the compound Trichloromethyl chloroformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ethanol, very sol in ethersol in benzene, alcohol, and ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trichloromethyl chloroformate (CAS: 503-38-8), commonly known as diphosgene, is a dense, colorless liquid (boiling point 128 °C) utilized as a highly efficient, in-situ source of phosgene equivalents . Yielding two moles of phosgene per mole of reagent, it is a cornerstone compound for carbonylation, chloroformylation, and dehydration reactions . Unlike gaseous phosgene, which requires highly specialized and heavily regulated gas-handling infrastructure, diphosgene offers a manageable liquid profile that integrates seamlessly into standard batch and continuous flow processes[1]. Its primary procurement value lies in bridging the gap between the extreme reactivity of toxic phosgene gas and the slower, solid-state handling limitations of triphosgene, making it an optimal choice for synthesizing isocyanates, chloroformates, ureas, and acid chlorides under mild conditions .

Substituting diphosgene with its closest analogs often introduces severe logistical or kinetic bottlenecks. Gaseous phosgene (boiling point 8 °C) requires pressurized cylinders, dedicated gas manifolds, and extreme safety containment, making it unviable for many standard laboratory or mid-scale manufacturing facilities . Conversely, while triphosgene is a safer solid alternative (melting point 80 °C), its solid state complicates precise volumetric dosing, particularly in automated or continuous flow systems where solids can cause blockages or require pre-dissolution. Furthermore, triphosgene exhibits significantly lower reactivity than diphosgene, often necessitating elevated temperatures or extended reaction times that can degrade sensitive substrates . Green alternatives like dimethyl carbonate (DMC) fail as generic substitutes because they typically require high-pressure reactors and massive stoichiometric excesses, resulting in drastically lower yields for complex transformations [1].

Kinetic Superiority Over Solid Triphosgene in Nucleophilic Reactions

In pseudo first-order reactions with methanol, diphosgene demonstrates a substantially higher reaction rate compared to triphosgene. Quantitative analysis reveals that diphosgene is 19 times more reactive than triphosgene under identical conditions . This kinetic advantage allows carbonylation and chloroformylation reactions to proceed at lower temperatures, which is critical for preserving sensitive functional groups in complex API synthesis.

Evidence DimensionRelative reactivity rate
Target Compound DataRelative reactivity of 19
Comparator Or BaselineTriphosgene (Relative reactivity of 1)
Quantified Difference19-fold higher reactivity for diphosgene
ConditionsPseudo first-order reaction with methanol

Higher reactivity enables milder reaction conditions and shorter processing times, reducing the risk of side reactions in high-value pharmaceutical intermediates.

Processability Advantage: Liquid Volumetric Dispensing vs. Solid Handling

Diphosgene is a dense liquid (density 1.64 g/cm³, boiling point 128 °C), whereas triphosgene is a crystalline solid (melting point 80 °C) . In process chemistry, the liquid state of diphosgene allows for highly accurate volumetric dispensing via syringe pumps or continuous flow mass flow controllers without the need for pre-dissolution. Triphosgene requires solid weighing, which introduces toxic dust hazards and sublimation risks at ambient temperatures .

Evidence DimensionPhysical state and handling profile
Target Compound DataLiquid (bp 128 °C), pumpable
Comparator Or BaselineTriphosgene (Solid, mp 80 °C, dust hazard)
Quantified DifferenceElimination of solid-handling bottlenecks and dissolution steps
ConditionsStandard ambient laboratory and scale-up environments

Liquid reagents drastically simplify automation and continuous flow integration while eliminating the inhalation risks associated with toxic solid dusts.

Superior Yield and Milder Conditions vs. Green Alternatives (DMC)

When synthesizing ureas or isocyanate equivalents from aniline, diphosgene provides vastly superior yields compared to dimethyl carbonate (DMC). Diphosgene achieves an 89% yield at 60 °C using only 1.2 equivalents of reagent [1]. In contrast, the DMC-based route yields only 42%, despite requiring extreme conditions of 180 °C, 1.5 MPa of pressure, and a 10-fold stoichiometric excess of DMC [1].

Evidence DimensionProduct yield and reaction conditions
Target Compound Data89% yield at 60 °C (1.2 equiv)
Comparator Or BaselineDMC (42% yield at 180 °C, 1.5 MPa, 10 equiv)
Quantified Difference47% absolute yield increase at 120 °C lower temperature and ambient pressure
ConditionsSynthesis of aniline derivatives (urea/isocyanate) in standard solvents

Procuring diphosgene avoids the capital expenditure of high-pressure reactors and the material waste of massive reagent excesses required by DMC.

Divergent Stereoselectivity in Heterocycle Synthesis

Diphosgene exhibits unique stereochemical behavior compared to gaseous phosgene in the synthesis of 1,3-oxazolidin-2-ones from (2,3-anti)-3-amino-1,2-diols. While the reaction with phosgene exclusively affords the expected cis-oxazolidinones, substituting the reagent with diphosgene under the same conditions allows for the formation of trans-oxazolidinones [1]. This divergent reactivity profile makes diphosgene a distinct synthetic tool rather than just a simple surrogate.

Evidence DimensionStereochemical product distribution
Target Compound DataYields trans-oxazolidinones alongside cis-isomers
Comparator Or BaselinePhosgene (Yields exclusively cis-oxazolidinones)
Quantified DifferenceAccess to the trans-diastereomer pathway
ConditionsReaction with (2,3-anti)-3-amino-1,2-diols in standard solvent

This unique stereoselectivity allows chemists to access specific diastereomeric targets in complex drug design that are impossible to obtain using standard phosgene gas.

Continuous Flow Carbonylation and Chloroformylation

Because diphosgene is a liquid, it is the reagent of choice for continuous flow setups where precise volumetric dosing is required. It avoids the pre-dissolution steps and line-clogging risks associated with solid triphosgene, enabling seamless integration into automated API manufacturing.

Mild-Condition Isocyanate and Urea Synthesis

Leveraging its 19-fold higher reactivity compared to triphosgene, diphosgene is ideal for synthesizing isocyanates and ureas from sterically hindered or highly sensitive amines. It allows the reaction to proceed at lower temperatures, minimizing degradation of complex pharmaceutical intermediates .

Stereoselective Synthesis of Oxazolidinones

In advanced medicinal chemistry, diphosgene is specifically procured to access trans-oxazolidinones from 3-amino-1,2-diols. This application relies on its unique stereochemical pathway, which differs fundamentally from the exclusively cis-yielding reactions of gaseous phosgene [1].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

3.1

Boiling Point

128 °C @ 760 MM HG
at 101.3 kPa: 128 °C

Vapor Density

Relative vapor density (air = 1): 6.83

Density

1.6525 @ 14 °C
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08

LogP

1.49

Odor

ODOR SIMILAR TO PHOSGENE (NEWMOWN HAY)

Melting Point

-57 °C

UNII

PO4Q4R80LV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (88.89%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 1.3

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

503-38-8

Wikipedia

Diphosgene

Methods of Manufacturing

Prepared by photochlorination of methyl formate: W Hentschel, J Prakt Chem 36: 209 (1887); F Grignard et al, CR Acad Sci 169: 1074 (1919); eidem, ibid 1143; by photochlorination of methyl chloroformate: A Kling et al, ibid 1046; K Kurita, Y Iwakura, Org Syn 59: 195 (1980).

General Manufacturing Information

Carbonochloridic acid, trichloromethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/
On a laboratory scale, trichloromethyl chloroformate (diphosgene) ... can be used as substitute for phosgene to synthesize isocyanates from amines

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /Chloroformic esters/

Storage Conditions

... THESE CMPD DECOMPOSE EASILY, STORAGE CONTAINERS SHOULD BE VENTED. /CHLOROFORMATES/

Dates

Last modified: 08-15-2023

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